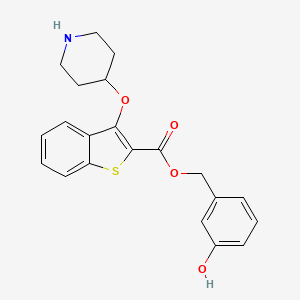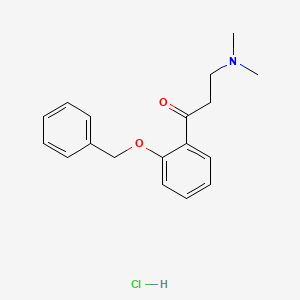
Barium(2+);bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It appears as a white crystalline solid that is soluble in water and exhibits deliquescent properties. Barium bromide is used in various applications, including chemical synthesis, analytical chemistry, and the production of other barium compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium bromide can be synthesized through the reaction of barium carbonate (BaCO3) or barium hydroxide (Ba(OH)2) with hydrobromic acid (HBr). The reaction proceeds as follows: \[ \text{BaCO}_3 + 2 \text{HBr} \rightarrow \text{BaBr}_2 + \text{H}_2\text{O} + \text{CO}_2 \] \[ \text{Ba(OH)}_2 + 2 \text{HBr} \rightarrow \text{BaBr}_2 + 2 \text{H}_2\text{O} \]
Industrial Production Methods: In industrial settings, barium bromide is produced by reacting barium sulfate (BaSO4) with concentrated hydrobromic acid under controlled conditions. The resulting barium bromide is then purified through crystallization processes to achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions: Barium bromide undergoes various types of chemical reactions, including precipitation, substitution, and redox reactions.
Common Reagents and Conditions:
Precipitation Reaction: Barium bromide reacts with sulfate salts to form barium sulfate (BaSO4), a white precipitate. \[ \text{BaBr}_2 + \text{Na}_2\text{SO}_4 \rightarrow \text{BaSO}_4 + 2 \text{NaBr} \]
Substitution Reaction: Barium bromide can react with oxalic acid to form barium oxalate (BaC2O4). \[ \text{BaBr}_2 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{BaC}_2\text{O}_4 + 2 \text{HBr} \]
Redox Reaction: Barium bromide can participate in redox reactions under specific conditions, although these are less common compared to precipitation and substitution reactions.
Major Products Formed:
Barium Sulfate (BaSO4): A white precipitate used in medical imaging and as a component in drilling fluids.
Barium Oxalate (BaC2O4): A solid precipitate used in analytical chemistry and as a precursor for other barium compounds.
Wissenschaftliche Forschungsanwendungen
Barium bromide has several scientific research applications across various fields:
Chemistry:
Photocatalysis: Barium bromide is used as a photocatalyst in the degradation of organic pollutants and wastewater treatment.
Synthesis of Other Compounds: It serves as a precursor for the synthesis of other barium compounds, such as barium carbonate and barium hydroxide.
Biology:
Cell Biology: Barium bromide is used in cell biology research to study ion transport and membrane potential.
Medicine:
Medical Imaging: Barium sulfate, derived from barium bromide, is used as a radiocontrast agent in X-ray imaging and CT scans.
Pharmaceuticals: Barium bromide is used in the production of certain pharmaceuticals and as a component in some medications.
Industry:
Drilling Fluids: Barium sulfate, derived from barium bromide, is used in drilling fluids to stabilize boreholes.
Pyrotechnics: Barium compounds are used in pyrotechnics to produce green flames.
Wirkmechanismus
Barium bromide acts as a simple salt in aqueous solution. When dissolved in water, it dissociates into barium ions (Ba2+) and bromide ions (Br-). The barium ions can interact with various anions to form precipitates, such as barium sulfate and barium oxalate. The bromide ions can participate in substitution reactions and redox reactions under specific conditions.
Molecular Targets and Pathways Involved:
Precipitation Reactions: The barium ions target sulfate and oxalate ions to form insoluble precipitates.
Substitution Reactions: The bromide ions can replace other halides in organic compounds.
Redox Reactions: Barium bromide can act as an oxidizing or reducing agent in redox reactions, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Barium bromide is similar to other barium compounds, such as barium chloride (BaCl2) and barium sulfate (BaSO4). it has unique properties and applications:
Barium Chloride (BaCl2): Similar to barium bromide, barium chloride is used in chemical synthesis and analytical chemistry. barium chloride is more commonly used in pyrotechnics to produce green flames.
Barium Sulfate (BaSO4): Barium sulfate is used as a radiocontrast agent in medical imaging and as a component in drilling fluids. Unlike barium bromide, barium sulfate is insoluble in water.
Eigenschaften
Molekularformel |
BaBr+ |
|---|---|
Molekulargewicht |
217.23 g/mol |
IUPAC-Name |
barium(2+);bromide |
InChI |
InChI=1S/Ba.BrH/h;1H/q+2;/p-1 |
InChI-Schlüssel |
QVYXWXITYGBTOV-UHFFFAOYSA-M |
Kanonische SMILES |
[Br-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



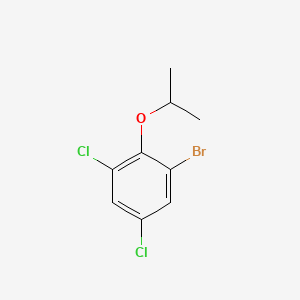
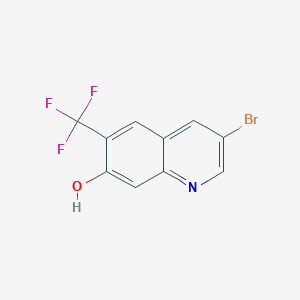
![1-[1-Methyl-4-(propan-2-yl)piperidin-4-yl]methanamine](/img/structure/B15360347.png)
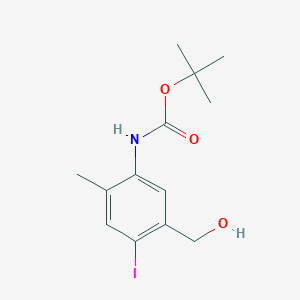
![tert-butyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate;hydrochloride](/img/structure/B15360352.png)


![(5S,6S)-1-Azaspiro[4.4]nonan-6-YL acetate](/img/structure/B15360369.png)
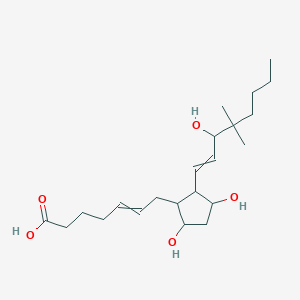
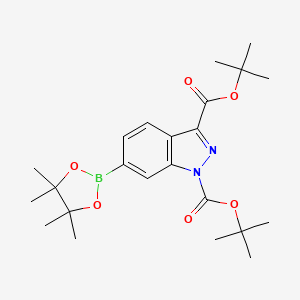
![1-[9-Tri(propan-2-yl)silyloxy-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-4-yl]ethanone](/img/structure/B15360395.png)
